tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2005652-75-3
VCID: VC5920473
InChI: InChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19)
SMILES: CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C
Molecular Formula: C16H32N2O2
Molecular Weight: 284.444

tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate

CAS No.: 2005652-75-3

Cat. No.: VC5920473

Molecular Formula: C16H32N2O2

Molecular Weight: 284.444

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate - 2005652-75-3

Specification

CAS No. 2005652-75-3
Molecular Formula C16H32N2O2
Molecular Weight 284.444
IUPAC Name tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
Standard InChI InChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19)
Standard InChI Key LQKMRLVWXSBQOL-UHFFFAOYSA-N
SMILES CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate, reflects its intricate architecture:

  • A tert-butyl carbamate group ((CH3)3C-O-C(=O)-NH-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-NH-}) attached to a secondary amine.

  • A cyclohexyl ring at the C1 position, contributing to steric bulk and lipophilicity.

  • A 3-methylbutan-2-yl backbone, introducing branching that influences conformational flexibility.

Key Physicochemical Data

PropertyValue
Molecular FormulaC16H32N2O2\text{C}_{16}\text{H}_{32}\text{N}_2\text{O}_2
Molecular Weight284.444 g/mol
SMILESCC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C
InChIKeyLQKMRLVWXSBQOL-UHFFFAOYSA-N
SolubilityNot publicly available

The stereochemistry at the C1 and C2 positions (1-amino-1-cyclohexyl) is critical for its reactivity and interaction with biological targets. The Boc group serves as a temporary protective moiety for amines, enabling selective functionalization in multi-step syntheses.

Synthesis and Reaction Mechanisms

Synthetic Route

The synthesis involves a nucleophilic acyl substitution between tert-butyl carbamate and a primary or secondary amine. A representative procedure includes:

  • Activation: The amine group in 1-amino-1-cyclohexyl-3-methylbutan-2-yl attacks the electrophilic carbonyl carbon of tert-butyl carbamate.

  • Deprotonation: A base (e.g., triethylamine) abstracts a proton from the intermediate, forming the carbamate bond.

  • Purification: Crystallization or column chromatography isolates the product.

Optimization Strategies

Patent WO2019158550A1 highlights challenges in carbamate synthesis, such as reaction medium viscosity and low yields. Key advancements include:

  • Neutral Reagent Utilization: Avoiding salt forms of reactants reduces side reactions.

  • Temperature Control: Maintaining 60°C improves reaction kinetics without decomposition.

  • Base Stoichiometry: Triethylamine (1.05–2.10 eq.) ensures complete deprotonation.

Comparative Synthesis Methods

ParameterVulcanChem MethodPatent WO2019158550A1
Starting MaterialsTert-butyl carbamate + amineNeutral forms of reagents
Reaction Time3–10 hours1–10 hours
YieldNot reportedUp to 99.35% purity
Key AdvantageSimplicityScalability and high purity

Applications in Pharmaceutical Research

Role in Prodrug Design

The Boc group enhances solubility and stability of amine-containing drug candidates. For example, in Edoxaban (anticoagulant), analogous carbamates act as intermediates, enabling selective release of active metabolites .

Pharmacological Modulation

Research indicates that:

  • Amino Group Modifications: Introducing electron-withdrawing groups increases metabolic stability.

  • Cyclohexyl Substituent: Enhances binding affinity to hydrophobic enzyme pockets (e.g., serine proteases).

Comparative Analysis with Structural Analogs

tert-Butyl N-(1-Amino-3-methylbutan-2-yl)carbamate

  • Simpler Backbone: Lacks the cyclohexyl group, reducing steric hindrance.

  • Lower Molecular Weight: 244.3 g/mol vs. 284.444 g/mol for the cyclohexyl derivative.

  • Applications: Less suited for targets requiring rigid, lipophilic motifs .

Edoxaban Intermediate (Patent WO2019158550A1)

  • Chloropyridinyl Group: Introduces halogenated aromaticity for π-π interactions.

  • Dimethylcarbamoyl: Improves solubility compared to cyclohexyl derivatives .

Research Findings and Future Directions

Recent Advances

  • Derivative Synthesis: Fluorination at the cyclohexyl ring improves blood-brain barrier penetration.

  • Enzymatic Studies: Carbamate cleavage by esterases shows pH-dependent kinetics, suggesting tunable drug release.

Challenges and Opportunities

  • Solubility Limitations: The cyclohexyl group’s hydrophobicity necessitates formulation optimization.

  • Stereochemical Control: Asymmetric synthesis routes are needed to access enantiopure forms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator